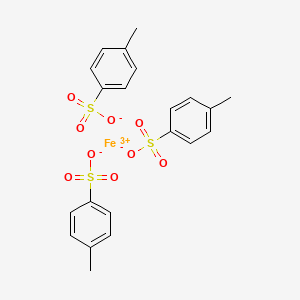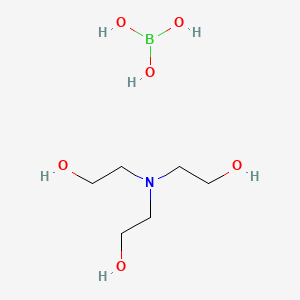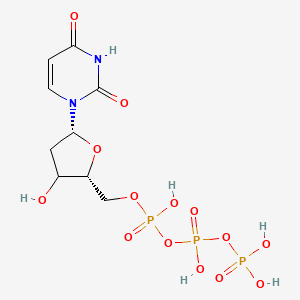
对甲苯磺酸铁(III)
描述
Iron(III) p-toluenesulfonate, also known as iron(III) 4-methylbenzenesulfonate, is a chemical compound with the formula Fe(CH₃C₆H₄SO₃)₃·6H₂O. It is commonly used as an oxidizing agent and catalyst in various chemical reactions. This compound is typically found in its hexahydrate form, appearing as a red or orange solid.
科学研究应用
Iron(III) p-toluenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in the synthesis of conductive polymers and as a catalyst in various organic reactions.
Biology: It is employed in the preparation of functionalized carbon materials for use in biological applications such as biosensors.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of electronic materials, such as conductive polymers for use in electronic devices and sensors.
作用机制
Target of Action
Iron(III) p-toluenesulfonate, also known as Fe(III)-PTS, is a versatile and widely used reagent in organic synthesis and biochemistry . Its primary targets are organic substrates, particularly alcohols, phenols, and aldehydes . It acts as an efficient catalyst for the acetylation of these substrates .
Mode of Action
Iron(III) p-toluenesulfonate interacts with its targets by acting as an oxidant . It facilitates the oxidation of organic substrates, leading to the formation of new compounds. For instance, it can be used in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms by vapor phase polymerization . It can also be used in the synthesis of iron(III) complex of pyridoxal-4-methylthiosemicarbazone .
Biochemical Pathways
This oxidation process can lead to various downstream effects, including the formation of new compounds and the initiation of various chemical reactions .
Result of Action
The action of Iron(III) p-toluenesulfonate results in the oxidation of organic substrates, leading to the formation of new compounds . For example, it can facilitate the synthesis of PEDOT nanofilms and iron(III) complex of pyridoxal-4-methylthiosemicarbazone .
Action Environment
The action, efficacy, and stability of Iron(III) p-toluenesulfonate can be influenced by various environmental factors. For instance, it’s recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when using this compound . It should also be stored in a cool, dry place, in a tightly closed container, and kept away from heat and flame .
准备方法
Synthetic Routes and Reaction Conditions
Iron(III) p-toluenesulfonate can be synthesized through the reaction of iron(III) chloride with p-toluenesulfonic acid in an aqueous medium. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
FeCl3+3CH3C6H4SO3H→Fe(CH3C6H4SO3)3+3HCl
The product is then isolated and purified through filtration and recrystallization processes.
Industrial Production Methods
In industrial settings, iron(III) p-toluenesulfonate is produced on a larger scale using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors, followed by purification steps such as filtration, washing, and drying to obtain the final product.
化学反应分析
Types of Reactions
Iron(III) p-toluenesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the synthesis of conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT).
Substitution: It can catalyze the acetylation of alcohols, phenols, and aldehydes.
Common Reagents and Conditions
Oxidation: In the synthesis of PEDOT, iron(III) p-toluenesulfonate is used as an oxidant in vapor phase polymerization. The reaction is typically carried out at elevated temperatures in the presence of a monomer such as 3,4-ethylenedioxythiophene.
Substitution: For acetylation reactions, iron(III) p-toluenesulfonate is used as a catalyst in the presence of acetic anhydride or acetyl chloride. The reactions are usually conducted at room temperature or slightly elevated temperatures.
Major Products
Oxidation: The major product of the oxidation reaction is poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer.
Substitution: The major products of the acetylation reactions are acetylated alcohols, phenols, and aldehydes.
相似化合物的比较
Iron(III) p-toluenesulfonate can be compared with other similar compounds, such as:
Iron(III) chloride: Both compounds are used as oxidizing agents and catalysts, but iron(III) p-toluenesulfonate is often preferred for its higher solubility in organic solvents.
Iron(III) trifluoromethanesulfonate: This compound is also used as an oxidizing agent and catalyst, but it is more expensive and less commonly used than iron(III) p-toluenesulfonate.
Iron(III) perchlorate: Similar to iron(III) p-toluenesulfonate, it is used as an oxidizing agent, but it is more reactive and requires more stringent handling conditions.
Iron(III) p-toluenesulfonate is unique in its combination of high solubility, stability, and effectiveness as an oxidizing agent and catalyst, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
iron(3+);4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H8O3S.Fe/c3*1-6-2-4-7(5-3-6)11(8,9)10;/h3*2-5H,1H3,(H,8,9,10);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMCOOOLDFPFPN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FeO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072847 | |
| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77214-82-5 | |
| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077214825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron (III) tris(4-methylbenzenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron (III) tris(4-methylbenzenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















